2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the thiazolidine ring and the trifluoromethyl group. Common synthetic routes include:
Step 1: Formation of the quinoline core through cyclization reactions.
Step 2: Introduction of the thiazolidine ring via nucleophilic substitution reactions.
Step 3: Addition of the trifluoromethyl group using trifluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, the thiazolidine ring can interact with biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-[3-[3-Thiazolidinyl]propoxy]-4-methylquinoline
- 2-[3-[3-Thiazolidinyl]propoxy]-4-chloroquinoline
- 2-[3-[3-Thiazolidinyl]propoxy]-4-fluoroquinoline
Comparison: Compared to these similar compounds, 2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline is unique due to the presence of the trifluoromethyl group, which can enhance its chemical stability and biological activity. The trifluoromethyl group is known to influence the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile .
Properties
CAS No. |
41288-09-9 |
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Molecular Formula |
C16H17F3N2OS |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[3-[4-(trifluoromethyl)quinolin-2-yl]oxypropyl]-1,3-thiazolidine |
InChI |
InChI=1S/C16H17F3N2OS/c17-16(18,19)13-10-15(20-14-5-2-1-4-12(13)14)22-8-3-6-21-7-9-23-11-21/h1-2,4-5,10H,3,6-9,11H2 |
InChI Key |
MPDBOMFWYIIFCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCCOC2=NC3=CC=CC=C3C(=C2)C(F)(F)F |
Origin of Product |
United States |
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